molecular formula C7H7F3N2 B1278094 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1027617-86-2

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1278094
CAS No.: 1027617-86-2
M. Wt: 176.14 g/mol
InChI Key: SUCMXFIPSVVVQE-UHFFFAOYSA-N
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Description

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The cyclopropyl group can also contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-3-(trifluoromethyl)-1H-isoxazole
  • 5-cyclopropyl-3-(trifluoromethyl)-1H-imidazole
  • 5-cyclopropyl-3-(trifluoromethyl)-1H-triazole

Uniqueness

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCMXFIPSVVVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428076
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027617-86-2, 1062295-85-5
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 2 (0.120 g, 0.66 mmol) and hydrazine hydrate (0.04 mL, 0.72 mmol) were dissolved in ethanol (6 mL) and refluxed overnight. Work-up (H2O/AcOEt) after cooling the mixture to RT gave the title compound as a brown solid (0.114 g).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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